Product packaging for Dibenz(a,j)acridine, 7-oxide(Cat. No.:CAS No. 1163-05-9)

Dibenz(a,j)acridine, 7-oxide

Cat. No.: B072019
CAS No.: 1163-05-9
M. Wt: 295.3 g/mol
InChI Key: MQSWLCGJPFZPQJ-UHFFFAOYSA-N
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Description

Dibenz(a,j)acridine, 7-oxide is a crucial oxygenated metabolite of the potent environmental pollutant and polycyclic aromatic hydrocarbon (PAH), Dibenz(a,j)acridine. This compound is of significant interest in toxicology and cancer research for studying the metabolic activation pathways of PAHs, which are central to their carcinogenic potential. The 7-oxide derivative represents a key intermediate in the metabolic pathway, facilitating investigations into DNA adduct formation, mutagenicity, and the initiation of carcinogenesis. Researchers utilize this compound as a standard in analytical chemistry, particularly in chromatography and mass spectrometry, to identify and quantify PAH metabolites in complex biological and environmental samples. Its primary research value lies in elucidating the mechanisms by which procarcinogens are bioactivated into ultimate carcinogens that form covalent bonds with DNA, leading to genetic mutations. This makes it an indispensable tool for in vitro and in vivo studies aimed at understanding chemical carcinogenesis, assessing the genotoxic risk of environmental contaminants, and developing biomarkers of exposure. Strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H13NO B072019 Dibenz(a,j)acridine, 7-oxide CAS No. 1163-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1163-05-9

Molecular Formula

C21H13NO

Molecular Weight

295.3 g/mol

IUPAC Name

13-oxido-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene

InChI

InChI=1S/C21H13NO/c23-22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)22/h1-13H

InChI Key

MQSWLCGJPFZPQJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-]

Other CAS No.

1163-05-9

Synonyms

DIBENZ(A,J)ACRIDINEN-OXIDE

Origin of Product

United States

Chemical Transformation and Reactivity Profile of Dibenz A,j Acridine, 7 Oxide and Analogues

Mechanistic Pathways in Acridine (B1665455) N-Oxide Formation

The formation of an N-oxide from an acridine derivative involves the direct oxidation of the heterocyclic nitrogen atom. This transformation is a common metabolic pathway for many nitrogen-containing aromatic compounds. The nitrogen atom in the acridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to electrophilic attack by oxidizing agents.

In biological systems, this oxidation is typically mediated by cytochrome P450 (CYP) enzymes. The mechanism involves the transfer of an oxygen atom from the activated heme center of the enzyme to the nitrogen atom of the acridine substrate. The N-O bond in the resulting N-oxide is relatively weak, with a bond dissociation energy of approximately 63.3 kcal/mol for the parent pyridine (B92270) N-oxide, rendering it susceptible to subsequent reactions such as heterolytic fragmentation. thieme-connect.de While Dibenz(a,j)acridine N-oxide has been identified as a minor metabolite in liver microsomal incubations, its formation represents a key step in the broader metabolic profile of the parent compound. nih.gov

In synthetic chemistry, N-oxidation of heteroaromatic compounds is often achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the electrophilic attack of the peroxy acid's outer oxygen atom on the nitrogen lone pair, forming the N-O bond and releasing a carboxylic acid as a byproduct. The stability and reactivity of the resulting N-oxide are influenced by the electronic properties of the entire ring system. thieme-connect.de

Epoxide Ring Opening and Reactivity of Oxidized Derivatives

Oxidized derivatives of aza-PAHs, particularly epoxides and diol epoxides, are highly reactive electrophiles. The formation of an epoxide occurs across a double bond in one of the benzene (B151609) rings, a process also catalyzed by CYP enzymes. The subsequent opening of this strained three-membered epoxide ring is a crucial step in both detoxification and metabolic activation pathways.

The ring-opening can proceed through two primary mechanisms:

Acid-Catalyzed Opening: In an acidic environment, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile (e.g., water) will preferentially attack the more substituted carbon atom, which can better stabilize the resulting partial positive charge. youtube.com

Nucleophilic Opening: Strong nucleophiles can directly attack one of the electrophilic carbon atoms of the epoxide ring, proceeding via an SN2 mechanism. This attack typically occurs at the less sterically hindered carbon. youtube.com

In the context of Dibenz(a,j)acridine, metabolism leads to the formation of intermediates like Dibenz(a,j)acridine 5,6-oxide (a K-region oxide) and bay-region diol epoxides. nih.gov These epoxides can be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. For example, Dibenz(a,j)acridine 5,6-oxide is metabolized to the corresponding trans-5,6-dihydrodiol. nih.gov Bay-region diol epoxides are considered ultimate carcinogenic metabolites for many PAHs and aza-PAHs because their ring-opening generates a reactive carbocation that can form covalent adducts with biological macromolecules like DNA. nih.gov Quantum mechanical calculations on the diol epoxides of the related Dibenz(a,h)acridine suggest that the ease of carbocation formation, and thus reactivity, is influenced by the position of the nitrogen atom. nih.gov

Stereoselectivity in Oxidative Transformations of Aza-PAHs

The enzymatic oxidation of aza-PAHs is often a highly stereoselective process, meaning that specific stereoisomers of the metabolic products are preferentially formed. This stereoselectivity is determined by the specific three-dimensional fit of the substrate within the active site of the metabolizing enzymes, primarily cytochrome P450 and epoxide hydrolase.

Studies on Dibenz(a,h)acridine, a structural isomer of Dibenz(a,j)acridine, have provided significant insights into this phenomenon. Metabolism of Dibenz(a,h)acridine by both human and rat P450 enzymes (specifically CYP1A1 and CYP1B1) shows a strong preference for the formation of R,R enantiomers of the dihydrodiols with a bay-region double bond. nih.gov Despite differences in the regioselectivity between human CYP1A1 and CYP1B1, both enzymes produced these diols with over 94% enantiomeric purity for the R,R form. nih.gov Similarly, liver microsomes from rats metabolize Dibenz(a,h)acridine to its major 3,4-diol and 10,11-diol metabolites, which predominantly consist of the R,R-enantiomers. nih.gov

This stereoselectivity is critically important because the biological activity, particularly the carcinogenicity, of the resulting diol epoxides can be highly dependent on their absolute configuration. For many PAHs, the bay-region diol epoxide with an R,S,S,R absolute configuration is the ultimate carcinogen. The stereoselective formation of specific dihydrodiol precursors dictates which diol epoxide stereoisomers can be formed in the body.

General Reaction Dynamics and Product Distributions of Dibenz(a,j)acridine Oxides

The metabolism of Dibenz(a,j)acridine results in a diverse profile of oxidized products. The distribution of these metabolites depends on the specific enzymes involved (e.g., which P450 isozymes are present) and the conditions of the reaction. In vitro studies using rat liver preparations have identified several key metabolites.

The major pathway involves oxidation of the carbon skeleton. The candidate proximate carcinogen, trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine (the 3,4-dihydrodiol), is consistently identified as a major metabolite, accounting for 30-66% of the total organic solvent-soluble products in various studies. nih.govnih.gov Phenols, such as 3-hydroxy- and 4-hydroxy-Dibenz(a,j)acridine, are also quantitatively important products. nih.govnih.gov

Oxidation at the K-region to form Dibenz(a,j)acridine 5,6-oxide and its subsequent hydrolysis product, the 5,6-dihydrodiol, is generally a minor pathway. nih.govnih.gov Direct oxidation of the nitrogen atom to form Dibenz(a,j)acridine N-oxide (the 7-oxide) is also a minor route, accounting for approximately 1% of metabolites in incubations with certain liver microsomes. nih.gov Further oxidation can lead to more complex products, with evidence for the formation of a dibenz(a,j)acridine-5,6,8,9-dioxide, tetrols, and phenolic dihydrodiols. nih.gov

Metabolite ClassSpecific ProductsRelative AbundanceReference
Dihydrodiols trans-3,4-dihydrodiolMajor (30-66%) nih.govnih.gov
trans-5,6-dihydrodiolMinor nih.govnih.gov
Phenols 3-hydroxy-DBAJAC, 4-hydroxy-DBAJACQuantitatively Important nih.govnih.gov
Epoxides Dibenz(a,j)acridine 5,6-oxideMinor Precursor nih.gov
N-Oxides Dibenz(a,j)acridine N-oxideMinor (~1%) nih.gov
Secondary Metabolites Diol epoxides, Tetrols, DioxidesDetected nih.gov

This table summarizes the general product distribution from the metabolism of Dibenz(a,j)acridine (DBAJAC) based on in vitro studies.

Biotransformation Pathways Leading to Dibenz(a,j)acridine Oxides and Related Derivatives

The biotransformation of Dibenz(a,j)acridine is an enzyme-driven process designed to increase the water solubility of the compound and facilitate its excretion. However, this process can also lead to the formation of highly reactive, toxic, and carcinogenic intermediates. The primary enzymes involved are the cytochrome P450 monooxygenases and epoxide hydrolase. nih.gov

The formation of both N-oxides and epoxides from aza-PAH substrates is catalyzed by the cytochrome P450 enzyme system. These enzymes are particularly abundant in the liver. nih.govnih.gov

N-Oxide Formation: The oxidation of the nitrogen atom in Dibenz(a,j)acridine to its 7-oxide is a direct result of CYP activity. This has been identified as a minor metabolic pathway in incubations with liver microsomes from phenobarbital-induced and control rats. nih.gov

Epoxide Formation: CYP enzymes also catalyze the epoxidation of the aromatic rings. For Dibenz(a,j)acridine, this occurs at both the K-region (C5-C6) and the bay-region rings. The formation of the K-region Dibenz(a,j)acridine 5,6-oxide is a recognized metabolic step, although it is considered a minor pathway compared to dihydrodiol formation in the bay region. nih.govnih.gov Studies on the related Dibenz(a,h)acridine have also identified K-region 5,6- and 12,13-oxides as metabolites. oup.com These epoxides are crucial intermediates that can be detoxified by epoxide hydrolase or glutathione S-transferases, or they can rearrange to form phenols.

Regioselectivity refers to the preference for metabolic reactions to occur at specific positions on the molecule. In the biotransformation of aza-PAHs, CYP enzymes exhibit distinct regioselectivity, which has profound toxicological consequences.

For Dibenz(a,j)acridine, the metabolism is highly regioselective for the 3,4-position, leading to the formation of the trans-3,4-dihydrodiol, which is a precursor to a bay-region diol epoxide. nih.govnih.gov This contrasts with the K-region (5,6-position), where metabolism is minor. nih.gov

Studies on the isomer Dibenz(a,h)acridine, which has two non-identical bay regions, further illuminate this principle. Human CYP1A1 and CYP1B1 show different regioselectivity for this substrate. CYP1A1 preferentially produces the 10,11-diol (derived from the benzo ring adjacent to the nitrogen), while CYP1B1 produces a much greater proportion of the 3,4-diol (derived from the benzo ring away from the nitrogen). nih.gov This demonstrates that the specific P450 isozyme involved is a key determinant of which region of the molecule is oxidized, thereby directing the compound towards different biological outcomes. nih.gov

EnzymeSubstrateMajor Diol Product(s)Minor Diol Product(s)Reference
Human CYP1A1 Dibenz(a,h)acridineDB[a,h]ACR-10,11-diol (44.7%)DB[a,h]ACR-3,4-diol (23.8%) nih.gov
Human CYP1B1 Dibenz(a,h)acridineDB[a,h]ACR-3,4-diol (54.7%)DB[a,h]ACR-10,11-diol (6.4%) nih.gov
Rat CYP1A1 Dibenz(a,h)acridineNearly equal proportions of 10,11-diol and 3,4-diol- nih.gov
Rat Liver Microsomes Dibenz(a,j)acridinetrans-3,4-dihydrodioltrans-5,6-dihydrodiol nih.govnih.gov

This table illustrates the regioselectivity of different cytochrome P450 enzymes in the metabolism of dibenzacridines.

Stereoselectivity in Dihydrodiol and Oxide Formation

The metabolic activation of Dibenz(a,j)acridine and its analogues is a highly stereoselective process, leading to the formation of specific enantiomers of its dihydrodiol and oxide metabolites. The stereochemical outcome of these reactions is a critical determinant of the ultimate biological activity of the parent compound.

In liver microsomal preparations from rats, the metabolism of Dibenz(a,j)acridine exhibits a distinct preference for the formation of particular stereoisomers. The major dihydrodiol metabolite, trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine, is predominantly formed as the (3R,4R)-enantiomer, accounting for 69% of this metabolite. Similarly, the formation of the K-region oxide, Dibenz(a,j)acridine 5,6-oxide, is also highly stereoselective, with the (5R,6S)-enantiomer making up 81% of this product nih.gov.

Interestingly, the stereochemical preference for the formation of the 5,6-oxide can be altered by inducing the metabolizing enzymes. Pre-treatment of rats with 3-methylcholanthrene, a known inducer of cytochrome P450 enzymes, leads to a reversal in the stereochemical preference for the formation of the oxide nih.gov.

The stereoselectivity of metabolism is not limited to the initial oxidation of the parent compound. The subsequent metabolism of the dihydrodiol enantiomers also proceeds with a high degree of stereoselectivity. For the analogous compound dibenz[c,h]acridine, the (+)-(3S,4S)-dihydrodiol is metabolized primarily to the diol epoxide-1 diastereomer, where the benzylic 4-hydroxyl group and the epoxide oxygen are in a cis configuration. Conversely, the (-)-(3R,4R)-dihydrodiol is mainly converted to the diol epoxide-2, in which these groups are in a trans arrangement nih.gov. This demonstrates that the initial stereochemistry of the dihydrodiol dictates the stereochemical outcome of subsequent metabolic steps.

In studies with the related compound 7-methylbenz[c]acridine, the (3R,4R)-enantiomer of the 3,4-dihydrodiol was the predominant form, with an enantiomeric purity of 74-98%. The stereochemical composition of the 5,6-oxide, however, varied depending on the induction state of the liver microsomes. In control microsomes, the (5R,6S)-oxide was favored (71% enantiomeric purity), while in microsomes from 3-methylcholanthrene-treated rats, the preference shifted, resulting in only 28% of the (5R,6S)-oxide.

The table below summarizes the observed stereoselectivity in the formation of key metabolites of Dibenz(a,j)acridine.

MetabolitePredominant EnantiomerEnantiomeric Purity (%)Experimental System
trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine(3R,4R)69Rat liver microsomes
Dibenz(a,j)acridine 5,6-oxide(5R,6S)81Rat liver microsomes

Identification of Key Oxidized Metabolites

The biotransformation of Dibenz(a,j)acridine results in a diverse array of oxidized metabolites. The identification of these products is crucial for understanding the metabolic pathways that lead to either detoxification or activation of this compound. The primary sites of metabolic oxidation are the aromatic rings, leading to the formation of oxides, dihydrodiols, and phenols.

The major metabolites formed in rodent liver microsomal preparations are the K-region oxide, Dibenz(a,j)acridine 5,6-oxide, and the non-K-region dihydrodiol, trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine nih.gov. The 3,4-dihydrodiol is considered a proximate carcinogen, as it can be further metabolized to a highly reactive bay-region diol epoxide oup.com.

In addition to these major products, a number of other oxidized metabolites have been identified. These include other dihydrodiols such as the trans-1,2- and trans-5,6-dihydrodiols, as well as phenolic derivatives like 3-hydroxy- and 4-hydroxydibenz(a,j)acridine. A minor but notable metabolite is the N-oxide, Dibenz(a,j)acridine, 7-oxide.

Further metabolism of the primary metabolites leads to the formation of more complex structures. Evidence suggests the formation of a dioxide, Dibenz(a,j)acridine-5,6,8,9-dioxide, as well as tetrols, diol epoxides, and phenolic dihydrodiols as secondary metabolites nih.gov. The formation of these more polar compounds facilitates their excretion from the body.

The table below provides a summary of the key oxidized metabolites of Dibenz(a,j)acridine that have been identified.

Metabolite ClassSpecific Metabolite
K-region OxidesDibenz(a,j)acridine 5,6-oxide
Dibenz(a,j)acridine-5,6,8,9-dioxide
Dihydrodiolstrans-1,2-dihydroxy-1,2-dihydrodibenz(a,j)acridine
trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine
trans-5,6-dihydroxy-5,6-dihydrodibenz(a,j)acridine
Phenolic DihydrodiolsPhenolic derivatives of dihydrodiols
TetrolsTetrahydroxylated derivatives
Diol Epoxidesanti- and syn-3,4-diol-1,2-epoxides
N-OxidesThis compound
Phenols3-hydroxydibenz(a,j)acridine
4-hydroxydibenz(a,j)acridine

Theoretical and Computational Investigations of Dibenz A,j Acridine, 7 Oxide

Computational Modeling of Reactivity and Stability

Computational models are instrumental in predicting the dynamic behavior of molecules, including their reaction pathways and the stability of transient species formed during metabolic processes.

Computational studies on related aza-PAHs have successfully predicted reaction pathways involved in their metabolic activation. nih.gov A significant pathway involves the O-protonation of epoxide metabolites, which leads to the opening of the epoxide ring to form highly reactive carbocations. nih.govnih.gov DFT calculations have demonstrated that these ring-opening reactions can be barrierless processes, meaning they proceed without a significant energy barrier, highlighting the high reactivity of the protonated epoxide intermediate. nih.govnih.gov This process is energetically more favorable compared to alternative pathways, such as the formation of a zwitterion followed by protonation. nih.gov By modeling these pathways, researchers can identify the most likely mechanisms of action for these compounds.

Once formed, the stability and charge distribution of carbocations are critical determinants of their subsequent reactions. Computational studies provide detailed insights into these properties. For carbocations derived from oxidized metabolites of compounds like dibenzo[a,h]acridine, DFT calculations are used to determine their relative stabilities, both in the gas phase and in a solvent environment. nih.gov

The mode of charge delocalization within the carbocation structure is a key factor in its stability. nih.govresearchgate.net This is often analyzed using methods such as Natural Population Analysis (NPA), which calculates the distribution of electron density and atomic charges. nih.govresearchgate.net By examining the changes in NPA-derived charges upon carbocation formation, scientists can identify which atoms bear the most positive charge, indicating the most electrophilic sites. nih.govnih.gov This information is crucial for predicting how these reactive intermediates will form adducts with biological molecules like DNA. The stability of these carbocations has been shown to correlate with the biological activity of the parent compounds. nih.govresearchgate.net

Spectroscopic Property Simulations

Computational chemistry can also simulate spectroscopic properties, providing a bridge between theoretical structures and experimental data. One powerful technique is the calculation of Nuclear Magnetic Resonance (NMR) parameters.

For the carbocations of aza-PAHs, Gauge-Independent Atomic Orbital (GIAO) NMR calculations are used to predict chemical shifts (specifically, Δδ¹³C values). nih.gov These predicted shifts can be compared with experimental NMR data to confirm the structure of the carbocation and provide further evidence for the calculated charge distribution. nih.gov By analyzing how the ¹³C chemical shifts change upon carbocation formation, researchers can deduce the modes of charge delocalization across the aromatic system. nih.gov This synergy between computational prediction and experimental spectroscopy is invaluable for characterizing highly reactive and often short-lived intermediates that are difficult to study by experimental means alone.

Theoretical Prediction of Absorption and Emission Spectra (TD-DFT)

Currently, specific theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) to predict the absorption and emission spectra of Dibenz(a,j)acridine, 7-oxide are not available in the public domain. General computational studies on polycyclic aromatic hydrocarbons (PAHs) and aza-PAHs indicate that TD-DFT is a valuable method for modeling their electronic absorption spectra. mdpi.commdpi.comresearchgate.net These studies often correlate well with experimental data and can help in assigning electronic transitions. mdpi.commdpi.comresearchgate.net However, without a dedicated computational analysis of this compound, any presentation of its theoretical absorption and emission spectra would be speculative.

For illustrative purposes, a hypothetical data table based on typical TD-DFT calculation outputs for similar aza-PAH N-oxides is presented below. It is crucial to note that this data is not based on actual calculations for this compound and is purely exemplary.

Hypothetical TD-DFT Predicted Absorption Data for this compound

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S13.104000.15HOMO -> LUMO
S23.543500.28HOMO-1 -> LUMO
S33.873200.05HOMO -> LUMO+1

Advanced Analytical Characterization Techniques for Dibenz A,j Acridine, 7 Oxide

Chromatographic Separation and Detection Methods

Chromatography is fundamental to isolating Dibenz(a,j)acridine, 7-oxide from environmental or biological samples, where it often exists in complex mixtures. The choice of technique depends on the compound's volatility, polarity, and the required sensitivity of the analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like the parent azaarene, Dibenz(a,j)acridine. nih.govnih.gov While the direct analysis of the N-oxide by GC-MS can be challenging due to its higher polarity and potential for thermal degradation, the methodology applied to the parent compound is informative. For instance, EPA Method 8270D utilizes GC-MS for the determination of Dibenz(a,j)acridine in various matrices, including solid waste and water, with a detection limit of 10 µg/L. nih.gov

In environmental analysis, such as for airborne particulate matter, samples are typically extracted with a solvent like toluene (B28343). The azaarene fraction, including compounds like Dibenz(a,j)acridine, can be selectively extracted from the toluene phase using phosphoric acid, then re-extracted into a more volatile solvent like dichloromethane (B109758) for analysis. nih.govnih.gov Capillary gas chromatography coupled with a nitrogen-sensitive detector (NSD) or a mass spectrometer is then employed for sensitive and specific detection. nih.govnih.gov The mass spectrometer provides definitive identification based on the compound's unique mass spectrum, which shows the molecular ion and characteristic fragmentation patterns. nist.gov

ParameterDetailsSource(s)
EPA Method 8270D nih.gov
Analyte Dibenz(a,j)acridine nih.gov
Matrices Solid waste, soils, air, water nih.gov
Detection Limit 10 µg/L in water nih.gov
Detection Mass Spectrometry, Nitrogen-Sensitive Detector nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like azaarene N-oxides. The metabolism of Dibenz(a,j)acridine has been shown to produce various metabolites, including dihydrodiols and epoxides (oxides), which are readily separated and quantified using HPLC. nih.govnih.gov For instance, the separation of products from microsomal incubations of Dibenz(a,j)acridine is effectively achieved with HPLC, allowing for the identification of metabolites like Dibenz(a,j)acridine-5,6-oxide. nih.gov

The coupling of HPLC with highly sensitive detection methods, such as fluorescence spectroscopy, further enhances analytical capabilities. Synchronous fluorescence spectroscopy (SFS) combined with HPLC has been successfully used to identify and quantify metabolites of Dibenz[a,j]acridine, providing a sensitive non-radiometric method for analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is an ultrasensitive method capable of detecting minute quantities of analytes, such as DNA adducts formed from reactive metabolites. nih.gov This level of sensitivity is crucial for biomonitoring studies involving carcinogenic azaarenes and their oxides. nih.gov

TechniqueApplicationKey AdvantagesSource(s)
HPLC Separation of Dibenz(a,j)acridine metabolites (e.g., oxides, dihydrodiols)Ideal for polar, non-volatile compounds; allows for quantification. nih.govnih.gov
HPLC-SFS Identification and quantification of metabolitesHigh sensitivity and specificity without radiometric labels. nih.gov
UPLC-MS/MS Ultrasensitive detection of modified biomoleculesHigher resolution, speed, and sensitivity than HPLC; suitable for trace-level analysis in biological samples. nih.gov

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for the separation and qualitative identification of compounds in a mixture. sigmaaldrich.comwikipedia.org It is based on the differential affinities of compounds for a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase. khanacademy.orglongdom.org In the context of azaarenes, TLC has been employed for the analysis of Dibenz(a,j)acridine in complex environmental samples like air, cigarette smoke, and motor exhaust. nih.gov

In a typical TLC protocol, the sample is spotted onto the plate, which is then placed in a chamber containing a solvent system (the mobile phase). wikipedia.org As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase, resulting in separation. khanacademy.org The separated spots can be visualized under UV light or by using staining agents. wikipedia.orgrsc.org TLC is particularly useful for monitoring the progress of chemical reactions, determining the purity of a substance, or as a preliminary step in developing more complex separation protocols for techniques like HPLC. wikipedia.org

Spectroscopic Identification and Structural Elucidation

Following separation, spectroscopic techniques are essential for the definitive identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For complex structures like azaarene oxides, ¹H NMR and ¹³C NMR spectra are crucial for confirming the identity and structure. ceon.rsacgpubs.org

In the analysis of Dibenz(a,j)acridine metabolites, ¹H NMR has been instrumental in determining the stereochemistry and absolute configuration of the 5,6-oxide. nih.gov By examining the spin-spin coupling constants between specific protons (e.g., H5 and H6), researchers can deduce their relative spatial arrangement. nih.gov Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J), reported in Hertz (Hz), reveal connectivity between neighboring nuclei. rsc.orgrsc.org These data, combined with two-dimensional NMR techniques, allow for the complete assignment of the molecule's structure.

TechniqueInformation ProvidedApplication ExampleSource(s)
¹H NMR Number of different types of protons, their electronic environment, and connectivity.Determination of the absolute configuration of Dibenz(a,j)acridine 5,6-oxide via spin-spin coupling constants. nih.gov
¹³C NMR Number of different types of carbon atoms and their chemical environment.Confirmation of the carbon skeleton of the molecule. ceon.rsacgpubs.org

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like acridines possess extensive π-electron systems, which give rise to characteristic absorption spectra in the UV-Vis region. The UV-Vis spectra of acridine (B1665455) derivatives typically show significant absorption bands in the 350-450 nm range, corresponding to π-π* transitions within the acridine ring system. researchgate.net

The parent compound, Dibenz(a,j)acridine, exhibits a UV absorption maximum at 549 nm. nih.gov The formation of the N-oxide introduces a formally negatively charged oxygen atom, which can alter the electronic distribution within the aromatic system. thieme-connect.de This modification is expected to cause a shift in the absorption maxima (a chromic shift) compared to the parent azaarene. Studies on the photolysis of acridine adsorbed on various surfaces have shown that changes in the UV-Vis spectrum, such as a decrease in absorbance at one wavelength and an increase at another, can indicate the transformation of the parent compound and the formation of new products. nih.gov Therefore, UV-Vis spectroscopy is a valuable tool for confirming the presence of the extended aromatic system and for monitoring reactions involving this compound.

Compound ClassTypical Absorption Range (π-π* transitions)Specific λmax for Dibenz(a,j)acridineSource(s)
Acridine Derivatives350 - 450 nm- researchgate.net
Dibenz(a,j)acridine-549 nm nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For this compound, the molecular formula is C₂₁H₁₃NO, giving it a theoretical exact mass that can be precisely measured by high-resolution mass spectrometry (HRMS).

In electron ionization (EI) mass spectrometry, the analysis of aromatic N-oxides typically reveals a prominent molecular ion peak (M⁺). A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, resulting in a significant [M-16]⁺ fragment ion. researchgate.netresearchgate.net This fragment corresponds to the parent Dibenz(a,j)acridine cation radical. Another common fragmentation involves the rearrangement and subsequent loss of a hydroxyl radical ([M-OH]⁺ or [M-17]⁺), which is particularly noted in N-oxides with adjacent alkyl groups but can also occur in aromatic systems. researchgate.net The observation of these characteristic neutral losses provides strong evidence for the presence of the N-oxide functionality.

While Dibenz(a,j)acridine-N-oxide has been identified as a minor metabolite in biological studies, detailed fragmentation spectra are not widely published. nih.gov However, the expected fragmentation pattern can be predicted based on the known behavior of acridine N-oxides and other aromatic N-oxides. researchgate.netrsc.org

Table 1: Expected Mass Spectrometric Data for this compound

Ion Type Expected m/z Description
Molecular Ion [M+H]⁺ 296.1070 Protonated molecule (for ESI/APCI)
Molecular Ion [M]⁺˙ 295.0997 Radical cation (for EI)
Fragment Ion [M-O]⁺˙ 279.1048 Loss of Oxygen atom

Note: The m/z values are theoretical and based on the most common isotopes.

Spectrofluorimetry for Emission Characteristics

Spectrofluorimetry is a highly sensitive technique used to study the fluorescence properties of molecules. Acridine and its derivatives are known to be fluorescent, and their emission characteristics are sensitive to their molecular structure and environment. researchgate.netresearchgate.net The introduction of an N-oxide group can modify the electronic structure of the aromatic system, thereby influencing the fluorescence spectrum.

Table 2: Hypothetical Spectrofluorimetric Data for this compound

Parameter Expected Value Solvent
Excitation Maximum (λex) 380 - 420 nm Methanol
Emission Maximum (λem) 450 - 500 nm Methanol

Note: These values are hypothetical and based on the spectral properties of related acridine derivatives. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular connectivity and stereochemistry.

For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm the position of the N-oxide group and reveal the planarity or distortion of the fused aromatic ring system. Furthermore, it would provide details about how the molecules pack in the crystal lattice, including any π-π stacking or hydrogen bonding interactions. Although the crystal structures of many complex heterocyclic compounds have been determined, specific crystallographic data for this compound is not available in the surveyed literature. mdpi.com

Table 3: Illustrative X-ray Crystallography Data Parameters

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic).
Space Group The symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the unit cell.
Volume (V) The volume of the unit cell.

Note: No experimental data is available for this compound. The table indicates the type of information that would be obtained from the analysis.

Electrochemical Characterization

Cyclic Voltammetry for Redox Properties and Oxidation Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. It provides information about the potentials at which a molecule is oxidized or reduced and can offer insights into the stability of the resulting redox species.

The N-oxide functional group is known to be electrochemically active and typically undergoes an irreversible reduction. nih.gov In the case of this compound, a cathodic (reduction) peak would be expected, corresponding to the reduction of the N-oxide moiety. The potential of this peak provides a measure of the ease of reduction. The process is often irreversible due to the subsequent chemical reactions of the reduced species. The large aromatic system of the dibenzacridine backbone may also exhibit its own redox processes, which could appear as additional peaks in the voltammogram. Studies on acridine have shown both reduction and oxidation peaks. researchgate.net The oxidation potential would relate to the removal of an electron from the π-system.

Table 4: Expected Cyclic Voltammetry Data for this compound

Process Potential (V vs. Ag/AgCl) Characteristics
N-oxide Reduction -1.0 to -1.5 V Irreversible cathodic peak

Note: These potential ranges are estimates based on the electrochemical behavior of other aromatic N-oxides and large polyaromatic hydrocarbons. nih.govnih.gov

Environmental Occurrence and Chemical Transformation in Abiotic Systems

Abiotic Degradation Pathways of Acridine (B1665455) N-Oxides in Environmental Matrices

The abiotic degradation of acridine N-oxides in the environment is primarily driven by photochemical reactions, as they are generally resistant to hydrolysis. The N-oxide functional group significantly influences the electronic structure of the acridine molecule, making it susceptible to light-induced transformations.

One of the key abiotic degradation pathways for heterocyclic N-oxides is photodeoxygenation. Under photochemical conditions, certain N-oxides can release an oxygen atom, O(³P), which is a highly reactive species capable of mediating further oxidation of other organic molecules. This process results in the formation of the parent acridine compound. Another competing, and often more complex, pathway involves photorearrangement. Upon absorption of light, the N-oxide can rearrange into various isomeric structures. The stability of these compounds against degradation is also influenced by the environmental matrix. For instance, degradation rates can be affected by factors such as soil type, moisture content, and temperature. Studies on related compounds have shown that degradation often follows first-order kinetics, with half-lives varying significantly depending on environmental conditions. In sterilized environmental samples where microbial activity is eliminated, any observed degradation can be attributed to abiotic processes like photolysis, highlighting the importance of light-mediated decay.

Photochemical Transformation Mechanisms of Azaarenes

The photochemical transformation of azaarenes, particularly their N-oxides, involves a variety of intricate mechanisms initiated by the absorption of ultraviolet (UV) or visible light. These reactions can lead to significant alterations in the molecular skeleton, a process sometimes referred to as skeletal editing.

A well-documented transformation for quinoline (B57606) N-oxides, a related class of azaarenes, involves a net carbon deletion through a ring contraction mechanism. This process is initiated by selective photolysis, which converts the N-oxide into a transient benzoxazepine intermediate. This intermediate can then undergo an acid-promoted rearrangement to form N-acylindoles. The classical photochemistry of quinoline N-oxides has been shown to produce a diverse array of rearrangement products.

The involvement of an oxaziridine (B8769555) intermediate in these photoreactions has been a subject of study. While oxaziridines are postulated as transient intermediates, they are typically too unstable to be isolated. The reaction pathway can be highly selective, depending on the wavelength of light used. For example, selective irradiation of quinoline N-oxides with 390-nm light can produce high yields of the corresponding 3,1-benzoxazepine. Besides rearrangement, photoinduced N–O bond fragmentation is another key mechanism. This can lead to the generation of radical intermediates that can participate in further reactions. The specific pathway taken—whether deoxygenation, rearrangement, or fragmentation—is influenced by the structure of the azaarene and the reaction conditions.

Fate and Transport Modeling of Related Azaarenes in Environmental Compartments

Predicting the environmental behavior of compounds like Dibenz(a,j)acridine, 7-oxide relies on fate and transport models. These models use the physicochemical properties of a chemical to estimate its distribution and persistence in different environmental media such as air, water, and soil. The goal is to understand where the contaminant is likely to move, how it might transform, and where it could accumulate.

The transport and fate of azaarenes are governed by processes such as wet and dry deposition from the atmosphere, partitioning between water and sediment, and sorption to soil organic matter. Key chemical properties that serve as inputs for these models include water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow). For Dibenz(a,j)acridine, the parent compound of the 7-oxide, these properties indicate a tendency to partition into organic phases rather than water.

Table 1: Physicochemical Properties of Dibenz(a,j)acridine for Environmental Modeling

Data for the parent compound is used as a surrogate for modeling principles.

Property Value Implication for Fate and Transport
Water Solubility 0.159 mg/L at 25 °C Low solubility suggests limited transport in the aqueous phase and a tendency to adsorb to sediments and soils.
log Kow 5.63 A high octanol-water partition coefficient indicates strong lipophilicity and a high potential for bioaccumulation in organisms and sorption to organic matter.

| Physical State | Yellow crystals | As a solid with low vapor pressure, long-range atmospheric transport is likely to occur via adsorption to particulate matter. |

Multimedia fate models can simulate the movement and distribution of azaarenes across these compartments, helping to identify potential areas of accumulation and exposure. These models are essential tools for chemical risk assessment.

Analytical Approaches for Environmental Monitoring of Oxidized Acridines

The detection and quantification of oxidized acridines like this compound in environmental samples require sensitive and specific analytical methods. Given their presence at trace concentrations, the analytical workflow typically involves several steps: sampling, extraction, cleanup/concentration, and instrumental analysis.

Chromatographic techniques are central to the analysis of these compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to separate the target analytes from complex environmental matrices. For the parent compound, Dibenz(a,j)acridine, methods have been developed for its measurement in airborne particulate matter, which involve extraction with a solvent like toluene (B28343), followed by separation and determination by capillary GC with a nitrogen-sensitive detector or by HPLC with fluorescence detection.

Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is the preferred method for confirmation and quantification due to its high sensitivity and selectivity. High-resolution mass spectrometry is particularly valuable for identifying unknown oxidized compounds and their transformation products. Other advanced detection techniques, such as those based on chemiluminescence, have also been developed for analyzing related aromatic compounds and may be applicable to oxidized acridines.

Table 2: Summary of Analytical Techniques for Oxidized Acridines

Technique Application Advantages
Gas Chromatography (GC) Separation of volatile and semi-volatile compounds. High resolution separation.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile and thermally labile compounds. Suitable for a wide range of polarities.
Mass Spectrometry (MS) Identification and quantification of analytes. High sensitivity and structural information.
Fluorescence Detection Sensitive detection for fluorescent compounds like PAHs and azaarenes. High selectivity for specific aromatic structures.

| Nitrogen-Specific Detectors (NPD) | Selective detection of nitrogen-containing compounds. | Reduces interference from non-nitrogenous matrix components. |

Advanced Materials Science Applications of Dibenz A,j Acridine Derivatives

Optoelectronic Applications (e.g., OLEDs, Organic Solar Cells)

The Dibenz(a,j)acridine core is recognized for its potential in optoelectronic devices due to its rigid, planar structure and extended π-conjugation, which are favorable for charge transport and luminescence. Acridine (B1665455) derivatives, in general, are investigated for their use in OLEDs, often as host materials or as a core for thermally activated delayed fluorescence (TADF) emitters. For instance, novel emitters based on 12,12-dimethyl-7,12-dihydrobenzo[a]acridine have been developed for deep-blue OLEDs, demonstrating high color purity and efficiency. rsc.orgrsc.org These compounds leverage the rigid acridine framework to achieve narrow-band emission, a critical factor for high-resolution displays. rsc.org

In the realm of organic solar cells (OSCs), the electron-accepting nature of the acridine moiety makes it a candidate for non-fullerene acceptors. While specific studies on Dibenz(a,j)acridine derivatives in OSCs are limited, the broader class of nitrogen-containing polycyclic aromatic hydrocarbons is an active area of research for developing efficient and stable organic photovoltaic materials.

Research into Organic Semiconductor Properties

The inherent properties of the Dibenz(a,j)acridine structure, such as its aromatic system and the presence of a nitrogen heteroatom, suggest its potential as an organic semiconductor. The nitrogen atom can influence the material's electron affinity and ionization potential, tuning its semiconductor characteristics. Research on related acridine compounds has shown that they can be tailored to exhibit either hole-transporting or electron-transporting properties, making them versatile building blocks for various layers within an organic electronic device. acs.org The development of organic semiconductors often involves modifying the core structure with different substituent groups to optimize charge carrier mobility and energy levels for efficient device performance.

Photophysical Properties in Material Design and Development

The photophysical properties of Dibenz(a,j)acridine derivatives are of significant interest for their application in light-emitting and light-harvesting devices. Studies on various substituted dibenzo[a,j]acridines have revealed that their absorption and emission characteristics can be tuned by the introduction of different functional groups. researchgate.net For example, electron-donating or electron-withdrawing substituents can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and fluorescence spectra. researchgate.net

The quantum yield of fluorescence is a critical parameter for emissive applications. While specific data for Dibenz(a,j)acridine, 7-oxide is unavailable, research on other acridine derivatives demonstrates that high quantum yields can be achieved through careful molecular design, which is essential for efficient OLEDs. beilstein-journals.org

Electrochemical Properties in Device Development

The electrochemical properties of Dibenz(a,j)acridine derivatives, particularly their HOMO and LUMO energy levels, are crucial for designing efficient electronic devices. These energy levels determine the ease of charge injection from electrodes and the charge transport between different layers of a device. Cyclic voltammetry is a common technique used to determine these energy levels. For various dibenzo[a,j]acridines, electrochemical studies have been performed to understand their redox behavior and to estimate their HOMO/LUMO energy gaps. researchgate.net This information is vital for matching the energy levels of different materials in a multilayer device, such as an OLED or an organic solar cell, to ensure efficient operation.

Q & A

Basic Research Questions

Q. How is Dibenz(a,j)acridine, 7-oxide synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclization reactions of polyaromatic precursors under controlled oxidative conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps (e.g., column chromatography) .

Q. What analytical techniques are most effective for detecting this compound in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and HPLC coupled with fluorescence detection are preferred due to the compound’s aromaticity and low volatility. Sample preparation often includes solid-phase extraction (SPE) to isolate the compound from matrices like soil or air particulate matter. Quantification requires calibration with certified reference standards (e.g., ACC/H-173N) .

Q. What are the primary carcinogenic classifications of this compound, and how are these determined?

  • Methodological Answer : The International Agency for Research on Cancer (IARC) classifies Dibenz(a,j)acridine as Group 2A ("probably carcinogenic to humans") based on animal studies demonstrating tumorigenicity in lung and skin models. This classification relies on dose-response data from chronic exposure experiments and structural analogs (e.g., dibenz(a,h)acridine) .

Q. How should researchers handle this compound safely in laboratory environments?

  • Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines: use fume hoods for synthesis, wear nitrile gloves (P280), and avoid inhalation (P261/P271). Emergency protocols require immediate decontamination with water and consultation with safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies (e.g., negative results in Salmonella Ames tests vs. positive mammalian cell assays) may arise from metabolic activation differences. Use S9 liver microsomal fractions to simulate in vivo conditions and validate findings with orthogonal assays like comet assays or γ-H2AX foci detection .

Q. What experimental designs are optimal for studying the metabolic activation pathways of this compound?

  • Methodological Answer : Employ cytochrome P450 isoform-specific inhibitors (e.g., CYP1A1/1B1) in hepatocyte cultures to identify key enzymes. Combine ultra-high-resolution MS with stable isotope labeling to track metabolite formation. Compare results to computational docking models predicting enzyme-substrate interactions .

Q. How can predictive modeling improve risk assessment for this compound in environmental toxicology?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log P) and bioaccumulation potential. Validate predictions with field data from air/water monitoring and adjust potency equivalence factors (PEFs) based on congener-specific toxicity .

Q. What strategies mitigate matrix interference when quantifying this compound in complex biological samples?

  • Methodological Answer : Implement matrix-matched calibration curves and isotope dilution MS (ID-MS) using deuterated analogs. For lipid-rich samples, perform accelerated solvent extraction (ASE) followed by cleanup with gel permeation chromatography (GPC) .

Q. How do structural modifications influence the carcinogenic potency of Dibenz(a,j)acridine derivatives?

  • Methodological Answer : Compare tumorigenicity data for positional isomers (e.g., dibenz(a,h)acridine vs. dibenz(a,j)acridine) to identify critical electrophilic regions. Use density functional theory (DFT) to calculate bay-region diol epoxide stability, a key determinant of DNA adduct formation .

Methodological Notes for Data Reporting

  • Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials to align with Beilstein Journal guidelines .
  • Data Contradictions : Explicitly discuss limitations (e.g., assay sensitivity, metabolic variability) in the "Discussion" section to contextualize conflicting results .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when proposing mechanistic studies involving animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.